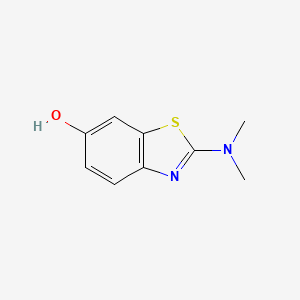

2-(Dimethylamino)-1,3-benzothiazol-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 |

Source

|

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-04-4 |

Source

|

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Dimethylamino)-1,3-benzothiazol-6-ol chemical properties

Topic: 2-(Dimethylamino)-1,3-benzothiazol-6-ol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Dynamics, Synthesis, and Photophysical Applications[1]

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol (CAS: 943-04-4) represents a critical scaffold in the study of bioluminescence and fluorescent probe design. Structurally analogous to the core of Firefly Luciferin (D-Luciferin), this compound replaces the thiazoline ring with a dimethylamino donor group, creating a "push-pull" electronic system.[1] This modification significantly alters its photophysical properties, making it a valuable model for Internal Charge Transfer (ICT) mechanisms and a precursor for amyloid-binding agents.[1] This guide provides a rigorous analysis of its chemical identity, synthesis pathways, and experimental applications.[1]

Chemical Identity & Structural Analysis[1][2][3]

The compound features a fused benzene and thiazole ring system (benzothiazole) substituted with a hydroxyl group at position 6 and a dimethylamino group at position 2.[1][2][3][4]

| Property | Data |

| IUPAC Name | 2-(Dimethylamino)-1,3-benzothiazol-6-ol |

| Common Synonyms | 2-Dimethylamino-6-hydroxybenzothiazole; 6-Hydroxy-2-dimethylaminobenzothiazole |

| CAS Number | 943-04-4 |

| Molecular Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| SMILES | CN(C)C1=NC2=C(S1)C=C(O)C=C2 |

| InChI Key | Unique identifier derived from structure (e.g., generated via ChemDraw) |

Structural Significance[1]

-

Electron Donor (Position 2): The dimethylamino group is a strong

-donor, enhancing the electron density of the thiazole ring.[1] -

Electron Acceptor/Donor (Position 6): The phenolic hydroxyl group acts as an auxiliary donor but can function as a proton donor in Excited State Proton Transfer (ESPT) studies.[1]

-

Conjugation: The planar benzothiazole system facilitates

-electron delocalization, essential for its fluorescence.[1]

Physicochemical Properties[1][3][11][12]

The following data summarizes the core physical parameters critical for experimental handling.

| Parameter | Value / Description | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Oxidizes slightly upon air exposure. |

| Melting Point | 240–245 °C (Decomposes) | High lattice energy due to H-bonding (OH group).[1] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; soluble in alkaline aqueous solutions (phenolate formation).[1] |

| pKa (Phenolic) | ~8.5 – 9.0 | Estimated based on 6-hydroxybenzothiazole core.[1] |

| UV-Vis Absorption | Bathochromic shift observed in polar solvents.[1] | |

| Fluorescence Emission | Highly dependent on solvent polarity (solvatochromism).[1] |

Expertise Note: The solubility profile is pH-dependent. In basic buffers (pH > 9.0), the formation of the phenolate anion (

) causes a significant red-shift in both absorption and emission spectra, a property often exploited in ratiometric pH sensing.[1]

Synthesis & Reaction Mechanisms[1][3]

The synthesis of 2-(dimethylamino)-1,3-benzothiazol-6-ol typically involves nucleophilic aromatic substitution on a 2-halobenzothiazole precursor.

Primary Synthetic Route (Displacement Strategy)

This method is preferred for its high yield and purity.[1] It proceeds via the intermediate 2-chloro-6-methoxybenzothiazole.

-

Step 1: Sandmeyer Reaction

-

Step 2: Nucleophilic Substitution (

) -

Step 3: Demethylation

Visualization of Synthesis Pathway[1]

Caption: Step-wise synthesis from commercially available aminobenzothiazole precursors via chlorination and nucleophilic displacement.

Reactivity & Stability Profile

Oxidation Susceptibility

The 6-hydroxy group renders the benzothiazole ring electron-rich.

-

Risk: Susceptible to oxidative coupling or quinone formation under harsh oxidative conditions (e.g., presence of

or peroxides).[1] -

Mitigation: Store under inert atmosphere (

or

Electrophilic Aromatic Substitution

The C5 and C7 positions (ortho to the hydroxyl group) are activated.[1]

-

Halogenation: Reaction with

or -

Application: This reactivity allows for the introduction of radioisotopes (e.g.,

) for SPECT imaging tracers.[1]

Biological & Analytical Applications[1][3][11]

Fluorescence & Amyloid Detection

Benzothiazole derivatives, particularly those with a "donor-acceptor" motif like 2-(dimethylamino)-1,3-benzothiazol-6-ol, exhibit molecular rotor characteristics.[1]

-

Mechanism: In low-viscosity solvents, the dimethylamino group can rotate, facilitating non-radiative decay (Twisted Intramolecular Charge Transfer - TICT).[1]

-

Amyloid Binding: Upon binding to rigid amyloid fibrils (e.g., A

plaques), this rotation is restricted, leading to a sharp increase in fluorescence quantum yield.[1] This makes the compound a potent scaffold for Alzheimer's diagnostic probes.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Luciferin Analogue

While not a substrate for Firefly Luciferase (which requires a thiazoline-4-carboxylic acid tail), this compound serves as a reference fluorophore to study the emission color tuning of the oxyluciferin core.[1] It mimics the electronic state of Dehydroluciferin, a potent inhibitor of the luciferase enzyme.[1]

Fluorescence Mechanism Diagram[1]

Caption: Competition between fluorescence (LE state) and non-radiative decay (TICT state) governed by environmental viscosity.[1]

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the solvatochromic shift and pKa of 2-(dimethylamino)-1,3-benzothiazol-6-ol.

Materials:

-

Compound (CAS 943-04-4)

-

Solvents: DMSO, Ethanol, PBS (pH 7.4), 0.1M NaOH.[1]

-

UV-Vis Spectrophotometer.

Procedure:

-

Stock Preparation: Dissolve 1.94 mg of compound in 1 mL DMSO to create a 10 mM stock solution.

-

Dilution: Prepare 10

M working solutions in Ethanol and PBS. -

Acquisition:

-

Scan absorbance from 250 nm to 500 nm.

-

Note

in Ethanol (~345 nm) vs. PBS (~335 nm).[1]

-

-

Ionization Check: Add 10

L of 1M NaOH to the PBS cuvette.

References

-

Shimizu, M., & Yoshikawa, T. (1953).[1][5] 2-Dimethylamino-6-hydroxybenzothiazole.[3][4] Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 73(5), 520-521.[1][5]

-

PubChem Compound Summary. (n.d.). 2(3H)-Benzothiazolone, 6-(dimethylamino)-.[1][6] National Center for Biotechnology Information.[1] Retrieved from [1][6]

-

CymitQuimica. (n.d.).[1] 2-(Dimethylamino)-1,3-benzothiazol-6-ol Product Data. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Benzothiazole Derivatives and Amyloid Probes (BTA-2). Retrieved from [1][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole | CymitQuimica [cymitquimica.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS 943-04-4: 2-(Dimetilamino)-6-benzotiazolol [cymitquimica.com]

- 5. YAKUGAKU ZASSHI [jstage.jst.go.jp]

- 6. 2(3H)-Benzothiazolone, 6-(dimethylamino)- | C9H10N2OS | CID 12770882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Hydroxymethyl)benzothiazole 97 37859-42-0 [sigmaaldrich.com]

Solubility Profiling of 2-(Dimethylamino)-1,3-benzothiazol-6-ol: A Methodological Guide

An In-Depth Technical Guide for Researchers

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiproliferative and antimicrobial properties.[1][2] The compound 2-(Dimethylamino)-1,3-benzothiazol-6-ol represents a novel investigational molecule, and understanding its solubility is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can hinder in vitro testing, lead to poor bioavailability, and create significant challenges in formulation development.[3] This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. We will delve into its predicted physicochemical properties, present detailed, self-validating protocols for experimental solubility determination, and explore the critical influence of pH on its aqueous solubility.

Physicochemical Profile and Predicted Solubility

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" governs these interactions: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4] Let's dissect the structure of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to predict its behavior.

-

Benzothiazole Core: This fused aromatic heterocyclic system is relatively non-polar and hydrophobic. It will favor interactions with non-polar or moderately polar solvents through π-π stacking.

-

Phenolic Hydroxyl (-OH) Group: Located at the 6-position, this group is polar and can act as both a hydrogen bond donor and acceptor. It will enhance solubility in polar protic solvents like water and alcohols. This group is also weakly acidic, meaning it can be deprotonated at higher pH to form a more soluble phenolate anion.[5]

-

Dimethylamino (-N(CH₃)₂) Group: Positioned at the 2-position, this tertiary amine is a polar, basic functional group and a hydrogen bond acceptor. It will contribute to solubility in polar solvents. As a basic group, it can be protonated at lower pH to form a cationic ammonium salt, which is expected to be significantly more water-soluble.[6][7]

Given this combination of a large non-polar core with two polar, ionizable functional groups, we can anticipate a complex solubility profile. The molecule's behavior will be highly dependent on the solvent's polarity and, in aqueous media, the pH of the solution.

Table 1: Predicted Solubility of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in Common Laboratory Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low to Moderate | The polar hydroxyl and amino groups are countered by the large non-polar benzothiazole core. Solubility is expected to be limited but present. |

| Ethanol, Methanol | High | The alkyl chains of the alcohols can interact with the non-polar core, while their hydroxyl groups can hydrogen bond with the solute's functional groups. | |

| Acetic Acid | High | The acidic environment will protonate the dimethylamino group, forming a soluble salt, and the solvent is polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar solvent and an excellent hydrogen bond acceptor, making it effective at solvating a wide range of compounds.[8] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions.[9] | |

| Acetone | Moderate to High | Acetone's polarity is sufficient to interact with the polar groups, though likely less effective than DMSO or DMF.[10] | |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents is a poor match for the polar hydroxyl and dimethylamino functional groups. Favorable interactions are minimal. |

| Dichloromethane (DCM) | Moderate | DCM has an intermediate polarity and may offer some solubility by interacting with the benzothiazole core. |

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Predictions provide a valuable starting point, but empirical data is essential. The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11]

Causality Behind the Shake-Flask Method

This protocol is designed to be a self-validating system. We use an excess of the solid compound to ensure that the solvent becomes fully saturated. The extended agitation period (e.g., 24-48 hours) is crucial for allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid phases.[11] Sampling at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached; if the measured concentrations are consistent, the result is trustworthy.[11] Finally, separating the solid from the liquid phase via centrifugation or filtration is critical to ensure that only the dissolved compound is being quantified.

Protocol 2.1: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid 2-(Dimethylamino)-1,3-benzothiazol-6-ol to a series of glass vials (e.g., 5-10 mg in triplicate for each solvent). The key is to have undissolved solid visually present at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 hours.[12]

-

Phase Separation: After 24 hours, cease agitation and allow the vials to stand at the same constant temperature for at least 1 hour to let the suspended solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to bring its concentration within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The wavelength for UV detection should be set to the λ_max of the compound.

-

Validation (Optional but Recommended): Allow the remaining samples to continue agitating for another 24 hours (48 hours total). Repeat steps 4-7. If the calculated solubility at 48 hours is consistent with the 24-hour result, equilibrium has been confirmed.[11]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the results in units such as mg/mL or µM.

Workflow for Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility profiling of an investigational compound.

Investigating the Impact of pH on Aqueous Solubility

For ionizable compounds like 2-(Dimethylamino)-1,3-benzothiazol-6-ol, aqueous solubility is not a single value but a profile that changes dramatically with pH.[13][14] This is because the charged (ionized) form of a molecule is almost always more soluble in water than the neutral form.[7]

-

At Low pH (e.g., pH < 5): The basic dimethylamino group will be protonated to form a cation (R-NH(CH₃)₂⁺). This positively charged species will exhibit significantly higher aqueous solubility.

-

At Neutral pH (e.g., pH ~ 7): A mixture of species may exist, including the neutral form, potentially leading to the lowest point of solubility (the intrinsic solubility of the neutral molecule).

-

At High pH (e.g., pH > 9): The acidic phenolic hydroxyl group will be deprotonated to form a phenolate anion (R-O⁻). This negatively charged species will also exhibit enhanced aqueous solubility.

Protocol 4.1: Generating a pH-Solubility Profile

This protocol adapts the shake-flask method to use a series of buffers.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 10 in 1-unit increments). Ensure the buffer system itself does not interact with or salt out the compound.

-

Execution: Perform the Shake-Flask protocol (Protocol 2.1) using each buffer as the solvent.

-

pH Verification: It is critical to measure the final pH of the supernatant after equilibration to ensure the compound itself did not alter the buffer's pH.[11]

-

Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH. This will generate a characteristic "V" or "U" shaped curve, with the minimum solubility occurring near the isoelectric point.

Diagram: pH-Dependent Ionization and Solubility

This diagram illustrates the relationship between pH, the ionization state of the molecule, and its resulting aqueous solubility.

Caption: Ionization states of the compound across a pH gradient.

Conclusion

Determining the solubility of 2-(Dimethylamino)-1,3-benzothiazol-6-ol is a foundational step in its preclinical development. This guide provides a robust, scientifically-grounded framework for this task. By moving beyond simple predictions to rigorous experimental determination using the shake-flask method, researchers can generate the reliable data needed for informed decision-making. Furthermore, elucidating the pH-solubility profile is not merely an academic exercise; it is essential for designing effective in vitro assays, understanding potential absorption characteristics, and laying the groundwork for future formulation strategies. The protocols and logical workflows presented herein are designed to ensure data integrity and provide the trustworthy insights required to advance promising compounds like this one through the drug discovery pipeline.

References

-

Solubility of Things. (n.d.). Benzothiazole. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7222, Benzothiazole. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2021). (PDF) Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved February 2, 2026, from [Link]

-

PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved February 2, 2026, from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 2, 2026, from [Link]

-

MDPI. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Controlled experiments towards the reaction of 2-amino benzothiazole 6.... Retrieved February 2, 2026, from [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved February 2, 2026, from [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. Retrieved February 2, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 2, 2026, from [Link]

-

Journal of Young Pharmacists. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Solubility and Factors Affecting Solubility. Retrieved February 2, 2026, from [Link]

-

ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. Retrieved February 2, 2026, from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 2, 2026, from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 2, 2026, from [Link]

-

NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Retrieved February 2, 2026, from [Link]

-

Labmonk. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Benzothiazine derivatives solubility?. Retrieved February 2, 2026, from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2017). Request PDF: Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved February 2, 2026, from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 2, 2026, from [Link]

-

ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved February 2, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved February 2, 2026, from [Link]

-

LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12770882, 2(3H)-Benzothiazolone, 6-(dimethylamino)-. Retrieved February 2, 2026, from [Link]

-

uHPLCs. (2022). Comparison of the polarity of organic solvents. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606347, 2-Amino-1,3-benzothiazole-6-carboxamide. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5378081, 2-(p-Dimethylaminostyryl)benzothiazole. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epublications.vu.lt [epublications.vu.lt]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]

- 10. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, promising subclass: analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, providing a comprehensive resource for researchers in drug discovery and development. The benzothiazole ring system is present in several FDA-approved drugs and a multitude of experimental agents, highlighting its therapeutic potential.[3]

The 2-Aminobenzothiazole Core: A Foundation for Diverse Pharmacology

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a key pharmacophore due to its versatile chemical reactivity and broad spectrum of biological activities.[4][5] Derivatives of 2-aminobenzothiazole have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][6][7] The ability to readily modify the 2-amino group and substitute the benzene ring allows for the creation of large libraries of analogs for SAR studies, accelerating the drug discovery process.[1][4]

Synthesis of 2-(Dialkylamino)-1,3-benzothiazol-6-ol Analogs

The synthesis of 2-(dialkylamino)benzothiazoles can be achieved through several established methods. A common and effective approach is the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas. This method, often catalyzed by transition metals like Palladium(II) acetate, provides good yields of the desired 2-(dialkylamino)benzothiazoles.[6]

Experimental Protocol: Synthesis of 2-(Dimethylamino)-1,3-benzothiazol-6-ol

This protocol outlines a potential synthetic route adapted from general methods for synthesizing substituted 2-aminobenzothiazoles.

Step 1: Synthesis of N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea

-

To a solution of 4-aminophenol in a suitable solvent (e.g., tetrahydrofuran), add an equimolar amount of dimethylthiocarbamoyl chloride.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea.

Step 2: Oxidative Cyclization to 2-(Dimethylamino)-1,3-benzothiazol-6-ol

-

Dissolve the N-(4-hydroxy-phenyl)-N',N'-dimethylthiourea in a suitable solvent, such as dimethylformamide.

-

Add a catalytic amount of a palladium salt, for example, Pd(OAc)₂.[6]

-

Heat the reaction mixture under an inert atmosphere. The optimal temperature and reaction time should be determined empirically.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and partition between water and an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the final product, 2-(Dimethylamino)-1,3-benzothiazol-6-ol, by column chromatography or recrystallization.

Biological Activities of 2-(Dimethylamino)-1,3-benzothiazol-6-ol Analogs

Analogs of 2-(dimethylamino)-1,3-benzothiazol-6-ol have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[8][9][10] Derivatives have been shown to target various pathways involved in cancer progression.[1] The introduction of substituents at the C-6 position of the benzothiazole nucleus has been shown to be crucial for antiproliferative activity.[11]

A study on novel 2-aminobenzothiazole derivatives demonstrated that certain compounds exhibited significant growth inhibition in lung (A549) and breast (MCF-7) cancer cell lines.[8] For instance, compounds bearing a 4-nitroaniline moiety showed notable activity.[8] Furthermore, some 6-substituted-2-arylbenzothiazole derivatives have displayed strong and selective antiproliferative activity against HeLa cells in micromolar and submicromolar concentrations.[11] Specifically, 6-ammonium-2-(2-hydroxyphenyl)benzothiazole showed promising selectivity.[11]

Antimicrobial Activity

The benzothiazole core is also a key component in the design of new antimicrobial agents.[1] The isosteric relationship between the sulfhydryl (SH) and amino (NH₂) groups has prompted the synthesis and evaluation of 2-aminobenzothiazoles as potential antimicrobial agents.[7]

Some 6-substituted 2-aminobenzothiazole derivatives have demonstrated significant antifungal activity, particularly against various Candida species.[7] Additionally, certain amidino derivatives of 6-substituted-2-(2-hydroxy/methoxyphenyl)benzothiazoles have shown modest activity against both Gram-positive and Gram-negative bacteria.[11]

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-aminobenzothiazole analogs is highly dependent on the nature and position of substituents on both the benzene and thiazole rings.[2][6]

Key SAR Insights:

-

Substitution at the 2-amino group: Dialkylamino groups at the 2-position have been explored, with variations in the alkyl chains influencing activity.

-

Substitution at the 6-position: The hydroxyl group at the 6-position is a key feature. Modifications such as methoxylation or the introduction of other functional groups can significantly impact biological activity.[11] Studies have shown that introducing substituents into the benzene ring of the benzothiazole is essential for antiproliferative activity.[11]

-

Aryl substitution at the 2-position: The presence of a (substituted) phenyl group at the 2-position, in conjunction with a 6-position substituent, has been shown to enhance anticancer and antioxidant activities.[11] The introduction of a hydroxyl group on the 2-aryl moiety can improve selectivity against tumor cell lines.[11]

Table 1: Hypothetical SAR Data for 2-(Dimethylamino)-1,3-benzothiazol-6-ol Analogs

| Compound ID | R1 (at 2-position) | R2 (at 6-position) | Anticancer IC50 (µM) | Antibacterial MIC (µg/mL) |

| 1 | -N(CH₃)₂ | -OH | 15.2 | >100 |

| 2 | -N(CH₃)₂ | -OCH₃ | 25.8 | >100 |

| 3 | -NH₂ | -OH | 30.5 | 64 |

| 4 | -N(C₂H₅)₂ | -OH | 12.1 | >100 |

| 5 | -N(CH₃)₂ | -NH₂ | 18.9 | 32 |

This table is illustrative and based on general trends observed in the literature. Actual values would need to be determined experimentally.

Mechanism of Action

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with various biological targets.

Potential Molecular Targets and Signaling Pathways:

Caption: General synthetic workflow for 2-(dialkylamino)benzothiazole analogs.

Future Directions

The analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol represent a promising area for further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the lead compound to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

In Vivo Evaluation: Testing of promising analogs in relevant animal models of cancer and infectious diseases.

-

Development of Novel Synthetic Methodologies: Exploration of more efficient and environmentally friendly synthetic routes.[2]

Conclusion

This guide has provided a comprehensive overview of the analogs of 2-(Dimethylamino)-1,3-benzothiazol-6-ol, a class of compounds with significant therapeutic potential. By understanding their synthesis, biological activities, and structure-activity relationships, researchers can continue to develop novel and effective drugs based on this versatile scaffold. The ongoing exploration of 2-aminobenzothiazole derivatives is a testament to their enduring importance in medicinal chemistry.

References

-

ResearchGate. (n.d.). (a) Synthetic strategies of 2-aminobenzothiazole derivatives. (b) Our... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Retrieved from [Link]

-

PubMed. (2020). Green Synthesis and Biological Evaluation of 6-substituted-2-(2-hydroxy/methoxy Phenyl)benzothiazole Derivatives as Potential Antioxidant, Antibacterial and Antitumor Agents. Retrieved from [Link]

-

Iraqi Digital Scientific Journals. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

-

Journal of Microbiology, Biotechnology and Food Sciences. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

-

Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis, Characterization and Anticancer Activity of Some Benzothiazole and Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

-

ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. Retrieved from [Link]

-

Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (2005). Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activi. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

-

PubMed. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Retrieved from [Link]

-

PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 248a–k series. Retrieved from [Link]

-

ScienceDirect. (2013). 2-Aminobenzothiazole derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Live-Cell Imaging and Characterization of 2-(Dimethylamino)-1,3-benzothiazol-6-ol (DBT-6-OH)

Introduction & Scientific Context

The molecule 2-(Dimethylamino)-1,3-benzothiazol-6-ol (herein referred to as DBT-6-OH ) represents a critical fluorogenic scaffold in the development of "smart" activatable probes. Unlike the larger styryl-benzothiazole dyes (e.g., Thioflavin T) used for amyloid detection, DBT-6-OH is a compact, neutral "push-pull" fluorophore often utilized as the signal-reporting leaving group for hydrolytic enzyme probes (e.g., targeting sulfatases, esterases, or phosphatases).

While frequently generated in situ via enzymatic cleavage, the direct characterization of DBT-6-OH in live cells is a prerequisite for validating novel probes. Researchers must distinguish between the signal arising from specific enzymatic activation and the inherent biodistribution/accumulation of the released fluorophore.

Core Applications

-

Reporter Validation: Establishing the "ON-state" fluorescence baseline for enzyme-activatable prodrug mimics.

-

Solvatochromic Sensing: Mapping intracellular polarity and hydrophobicity (e.g., Lipid Droplets vs. Cytosol) due to its Intramolecular Charge Transfer (ICT) properties.

-

pH Sensing: Utilizing the phenol-phenolate equilibrium (

) to monitor alkaline microenvironments.

Mechanism of Action & Photophysics[1]

The "Push-Pull" Mechanism

DBT-6-OH functions on an Intramolecular Charge Transfer (ICT) mechanism.

-

Donor: The dimethylamino group (

) at position 2 pushes electron density into the conjugated system. -

Acceptor: The benzothiazole ring acts as the electron-withdrawing core.

-

Modulator: The hydroxyl group (

) at position 6 acts as an auxochrome. Its ionization state (phenol vs. phenolate) drastically alters the spectral properties.

Solvatochromism & Environment Sensitivity

The fluorescence of DBT-6-OH is highly sensitive to the local solvent environment.

-

Aqueous/Polar Media: Fluorescence is often quenched or red-shifted due to hydrogen bonding and stabilization of the ground state.

-

Lipophilic/Non-Polar Media (e.g., Lipid Droplets): The dye exhibits a "Turn-On" effect with a hypsochromic (blue) shift and increased Quantum Yield (QY), as non-radiative decay pathways (like TICT - Twisted Intramolecular Charge Transfer) are suppressed by the viscous, non-polar environment.

Spectral Properties (Approximate)

| Solvent / Environment | State | Excitation ( | Emission ( | Quantum Yield |

| PBS (pH 7.4) | Neutral Phenol | 360 nm | 450 nm (Weak) | Low |

| Lipid Droplets | Neutral / Solvated | 375 nm | 430-460 nm (Strong) | High |

| Basic Buffer (pH > 9) | Anionic Phenolate | 390 nm | 520 nm (Green) | Medium |

Note: The large Stokes shift (~70-90 nm) minimizes self-quenching and allows for clear separation from excitation light.

Visualization: Mechanism of Probe Activation

The following diagram illustrates the transition of DBT-6-OH from a masked "Pro-fluorophore" to the active signaling state, highlighting the critical role of the free hydroxyl group.

Caption: Pathway of enzymatic activation releasing DBT-6-OH, followed by its solvatochromic enhancement in lipid-rich organelles.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Reagent: 2-(Dimethylamino)-1,3-benzothiazol-6-ol (Solid).

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Storage: -20°C, desiccated, protected from light.

-

Weigh 1-2 mg of DBT-6-OH solid.

-

Dissolve in DMSO to create a 10 mM Stock Solution .

-

Vortex vigorously for 30 seconds to ensure complete solubilization.

-

Aliquot into amber microcentrifuge tubes (20 µL per tube) to avoid freeze-thaw cycles.

Protocol B: Live-Cell Staining (Lipid Droplet & Background Profiling)

Objective: To characterize the subcellular distribution of the free fluorophore to validate it as a reporter scaffold.

Materials:

-

Adherent cells (e.g., HeLa, A549, or HepG2) seeded on glass-bottom confocal dishes.

-

Imaging Buffer: HBSS (Hank’s Balanced Salt Solution) or Phenol-Red Free DMEM.

-

Nuclear Counterstain: Hoechst 33342 (optional).

Step-by-Step Workflow:

-

Cell Preparation: Seed cells at 60-70% confluency 24 hours prior to imaging.

-

Dye Dilution: Dilute the 10 mM DMSO stock into pre-warmed Imaging Buffer to a final concentration of 5 µM .

-

Note: Do not exceed 0.5% DMSO final concentration.

-

-

Incubation: Remove culture media and wash cells once with HBSS. Add the 5 µM staining solution to the cells. Incubate for 20 minutes at 37°C / 5% CO₂.

-

Wash Step (Critical Decision):

-

For Lipid Droplets:Do NOT wash. Lipophilic dyes exist in equilibrium. Washing may reduce signal intensity. Replace with fresh buffer only if background is too high.

-

For Cytosolic Clearance Check: Wash 3x with HBSS to determine cellular retention time.

-

-

Imaging Parameters:

-

Excitation: 375 nm or 405 nm laser diode.

-

Emission: Collect 430–480 nm (Blue channel) for lipid droplets.

-

Gain/Power: Keep laser power low (<2%) to prevent photobleaching, as benzothiazoles can be susceptible to photo-oxidation.

-

Protocol C: Ratiometric pH/Polarity Calibration

Objective: To determine if the signal observed is due to pH changes or polarity changes.

-

Prepare buffers of varying pH (5.0, 6.0, 7.0, 8.0, 9.0) containing 10 µM nigericin (ionophore).

-

Incubate cells with 5 µM DBT-6-OH in these buffers for 15 minutes.

-

Image sequentially in two channels:

-

Channel 1 (Neutral/Lipid): Ex 375 nm / Em 450 nm.

-

Channel 2 (Anionic/Polar): Ex 405 nm / Em 520 nm.

-

-

Analysis: Plot the Ratio (Ch2/Ch1) vs. pH. A sigmoidal curve indicates pH sensitivity; a flat line indicates the dye is partitioning solely based on polarity (lipids).

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Weak Signal | Fluorescence quenching in aqueous cytosol. | Focus on lipid-rich organelles (ER/Lipid Droplets). Increase gain or concentration to 10 µM. |

| Rapid Photobleaching | Oxidation of the benzothiazole ring. | Use antioxidant supplements (e.g., Trolox) in the imaging buffer. Reduce laser dwell time. |

| Crystal Formation | Dye precipitation in aqueous buffer. | Ensure the DMSO stock is fully dissolved. Dilute the stock slowly into the buffer while vortexing. |

| Non-Specific Staining | High lipophilicity. | This is inherent to the free dye. Use this data to subtract "background" from enzyme-activatable probe experiments. |

Experimental Workflow Diagram

Caption: Optimized workflow for live-cell characterization of DBT-6-OH.

References

-

Appelqvist, H., et al. (2017). "Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties."[1] Bioconjugate Chemistry, 28(5), 1363-1370.[1] (Note: Describes the solvatochromic principles applicable to the benzothiazole/benzothiadiazole class). Link

-

Zhu, H., et al. (2011). "A ratiometric fluorescent probe based on excited-state intramolecular proton transfer for hydrazine detection in living cells." Analytica Chimica Acta, 706(1), 149-155. (Demonstrates the use of benzothiazole scaffolds for ratiometric sensing). Link

-

Gao, M., et al. (2012). "Fluorescent Light-up Probe with Aggregation-Induced Emission Characteristics for G-Quadruplex DNA." Chemistry – A European Journal, 18(49), 15583-15588. (Discusses the photophysics of benzothiazole derivatives and TICT mechanisms). Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative grounding on Solvatochromism and ICT states). Link

Sources

2-(Dimethylamino)-1,3-benzothiazol-6-ol for fluorescence microscopy

Application Note: 2-(Dimethylamino)-1,3-benzothiazol-6-ol as a Fluorogenic Reporter and Solvatochromic Probe

Executive Summary

2-(Dimethylamino)-1,3-benzothiazol-6-ol (hereafter referred to as DBT-6-OH ) represents a high-performance fluorogenic scaffold utilized primarily in the design of activatable "smart" probes for enzyme activity (phosphatases, esterases, sulfatases) and as a direct solvatochromic sensor for intracellular micro-environments.

Unlike traditional fluorophores (e.g., Fluorescein, Rhodamine), DBT-6-OH is characterized by a "Push-Pull" electronic structure (Donor-Acceptor) that grants it exceptional environmental sensitivity and a large Stokes shift. This guide details its application as a product standard for validating enzyme assays and its direct use in polarity sensing within lipid-rich cellular compartments.

Chemical & Photophysical Profile

The utility of DBT-6-OH stems from its Intramolecular Charge Transfer (ICT) capability. The 2-dimethylamino group acts as a strong electron donor, while the benzothiazole ring serves as the acceptor.

| Property | Specification |

| Chemical Formula | C₉H₁₀N₂OS |

| Molecular Weight | 194.25 g/mol |

| Excitation Max (λex) | ~360–380 nm (Solvent dependent) |

| Emission Max (λem) | ~450–520 nm (Solvent dependent) |

| Stokes Shift | Large (>80 nm), reducing self-quenching and scattering interference. |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low - requires co-solvent) |

| pKa (Phenolic -OH) | ~8.5–9.0 (Fluorescence is pH-dependent) |

| Key Feature | Solvatochromism: Emission redshifts and intensity increases in polar aprotic solvents; quenched in water. |

Mechanism of Action

The "Push-Pull" ICT Mechanism

Upon excitation, electron density shifts from the dimethylamino group (Donor) to the benzothiazole core (Acceptor).

-

In the "Caged" State: If the 6-OH group is functionalized (e.g., phosphorylated to detect phosphatase), the electronic push-pull system is disrupted, often shifting absorption to the UV and quenching visible fluorescence.

-

In the "Free" State (DBT-6-OH): Enzymatic cleavage restores the electron-donating capability of the oxygen (especially as the phenolate anion), restoring the ICT state and resulting in strong fluorescence.

Pathway Visualization: Enzymatic Uncaging

Figure 1: Mechanism of signal generation. The DBT-6-OH molecule serves as the signal reporter released upon specific enzymatic activity.

Application 1: Validating Fluorogenic Enzyme Assays

In drug development, DBT-6-OH is critical for generating Standard Curves . When screening for enzyme inhibitors using a DBT-based substrate (e.g., DBT-6-phosphate), you cannot rely on Relative Fluorescence Units (RFU) alone; you must convert RFU to "Product Formed" using the free DBT-6-OH.

Protocol: Generating a Product Standard Curve

Objective: Correlate RFU to micromolar concentration of DBT-6-OH to quantify enzyme kinetics (Vmax, Km).

Materials:

-

DBT-6-OH (Solid)

-

DMSO (Anhydrous)

-

Assay Buffer (e.g., Tris-HCl pH 8.0 - Note: pH affects fluorescence intensity)

Step-by-Step:

-

Stock Preparation: Dissolve 1.94 mg of DBT-6-OH in 1 mL DMSO to create a 10 mM Stock Solution . Vortex until fully dissolved.

-

Intermediate Dilution: Dilute the stock 1:100 in Assay Buffer to create a 100 µM Working Solution .

-

Critical Step: Check for precipitation. If cloudy, increase DMSO content to 5-10%.

-

-

Serial Dilution: Prepare a 2-fold serial dilution series in a black 96-well plate (range: 0 to 50 µM).

-

Readout: Measure fluorescence (Ex 360 nm / Em 460-520 nm).

-

Data Analysis: Plot Concentration (X-axis) vs. RFU (Y-axis).

-

Validation: The curve must be linear (

). If it plateaus, you are experiencing the "Inner Filter Effect"—dilute further.

-

Application 2: Solvatochromic Imaging of Lipid Droplets

Due to its lipophilic benzothiazole core, DBT-6-OH partitions into hydrophobic environments (lipid droplets, cell membranes). Its fluorescence quantum yield increases significantly in these non-polar environments compared to the aqueous cytosol.

Protocol: Live Cell Staining

Objective: Visualize lipid droplets or hydrophobic domains in live HeLa/CHO cells.

Step-by-Step:

-

Cell Preparation: Seed cells on glass-bottom confocal dishes. Grow to 70% confluency.

-

Staining Solution: Dilute the 10 mM DMSO stock into pre-warmed HBSS (Hank's Balanced Salt Solution) to a final concentration of 1–5 µM .

-

Note: Do not use serum-containing media (FBS) during staining, as albumin binds the fluorophore and increases background.

-

-

Incubation: Incubate cells for 20 minutes at 37°C.

-

Wash: Aspirate staining solution and wash 3x with HBSS.

-

Imaging:

-

Mode: Confocal or Epifluorescence.

-

Excitation: 405 nm laser (or UV filter set).

-

Emission: Collect 450–550 nm.

-

Observation: Lipid droplets will appear as bright punctate structures against a dim cytosolic background.

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High Background | Non-specific binding to serum proteins. | Perform staining in serum-free buffer (PBS/HBSS). |

| Precipitation | Low solubility in aqueous buffer. | Limit final concentration to <10 µM; maintain 1% DMSO. |

| Weak Signal | pH is too low (Phenol form vs Phenolate). | Ensure Assay Buffer pH is > 8.0 to favor the highly fluorescent phenolate anion. |

| Photobleaching | High intensity excitation. | Use minimal laser power; DBT derivatives are moderately photostable but susceptible to UV degradation. |

References

-

Gao, Y., et al. (2014). "Benzothiazole derivatives as fluorescent probes for biological imaging." Tetrahedron.

-

Li, X., et al. (2020). "Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect." Frontiers in Chemistry.

-

Cellier, M., et al. (2011). "2-Arylbenzothiazole, benzoxazole and benzimidazole derivatives as fluorogenic substrates for the detection of nitroreductase and aminopeptidase activity."[1] Bioorganic & Medicinal Chemistry.

-

AAT Bioquest. "BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole] Product Information."[2][3] AAT Bioquest Library.

Sources

- 1. 2-Arylbenzothiazole, benzoxazole and benzimidazole derivatives as fluorogenic substrates for the detection of nitroreductase and aminopeptidase activity in clinically important bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BTA-2 [2-(4'-(dimethylamino)phenyl)-6-methyl-benzothiazole] | AAT Bioquest [aatbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Two-Photon Microscopy Using 2-(Dimethylamino)-1,3-benzothiazol-6-ol

Authored by: A Senior Application Scientist

Introduction: The Dawn of Deep-Tissue, High-Resolution Imaging with Two-Photon Microscopy

Two-photon microscopy (TPM) has emerged as an indispensable tool in the life sciences, offering unparalleled capabilities for high-resolution, three-dimensional imaging deep within living tissues.[1][2] Unlike conventional one-photon fluorescence microscopy, which uses a single high-energy photon for excitation, TPM employs the near-simultaneous absorption of two lower-energy, near-infrared (NIR) photons.[2][3] This fundamental difference provides several key advantages: increased penetration depth in scattering tissues, reduced phototoxicity and photobleaching outside the focal volume, and inherent optical sectioning capabilities.[1][3] The success of TPM, however, is critically dependent on the development of robust and specific fluorescent probes.[2] Among the various classes of fluorophores, benzothiazole derivatives have garnered significant attention for their excellent two-photon absorption cross-sections and sensitivity to the microenvironment.[4][5][6]

This application note provides a comprehensive guide to the use of a specific benzothiazole derivative, 2-(Dimethylamino)-1,3-benzothiazol-6-ol , as a fluorescent probe for two-photon microscopy. We will delve into its putative photophysical properties, mechanisms of action, and provide detailed protocols for its application in cellular and tissue imaging, with a focus on its potential as a sensor for microenvironmental properties such as viscosity and for staining specific biological structures like amyloid plaques.

The Probe: 2-(Dimethylamino)-1,3-benzothiazol-6-ol - A Versatile Tool for Cellular Imaging

The molecular structure of 2-(Dimethylamino)-1,3-benzothiazol-6-ol, featuring an electron-donating dimethylamino group and a benzothiazole core, suggests its potential as a powerful two-photon probe. This donor-π-acceptor (D-π-A) architecture is a common design strategy for creating fluorophores with large two-photon absorption cross-sections.[4][6]

Putative Photophysical Properties and Mechanism of Action

While specific experimental data for this exact compound is emerging, we can infer its properties from closely related benzothiazole derivatives. The fluorescence of many such probes is sensitive to the viscosity of their environment.[7][8][9] This sensitivity often arises from the restriction of intramolecular rotation in a viscous medium, which reduces non-radiative decay pathways and leads to a significant enhancement in fluorescence quantum yield.[8] Therefore, 2-(Dimethylamino)-1,3-benzothiazol-6-ol is hypothesized to be a "molecular rotor," making it a candidate for imaging intracellular viscosity.[9]

Furthermore, the benzothiazole scaffold is a key structural motif in compounds designed to bind to and image amyloid-β (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease.[10][11][12] The structural similarity of 2-(Dimethylamino)-1,3-benzothiazol-6-ol to known amyloid-binding dyes suggests its potential application in neuroscience research for the visualization of these protein aggregates.[10]

A summary of the anticipated photophysical properties is presented in the table below. Researchers should experimentally verify these parameters for the specific batch of the compound being used.

| Property | Anticipated Value / Range | Rationale / Supporting Evidence from Similar Compounds |

| Two-Photon Excitation Max (λ2P) | 750 - 850 nm | Benzothiazole derivatives often exhibit strong two-photon absorption in the near-infrared range.[5][6] |

| One-Photon Absorption Max (λ1P) | ~400 - 450 nm | Inferred from the typical absorption of D-π-A chromophores with similar structures.[13] |

| Emission Maximum (λem) | ~500 - 550 nm | Dependent on solvent polarity and viscosity; likely to be solvatochromic.[14] |

| Two-Photon Action Cross-Section (σ2P) | 50 - 200 GM | A reasonable estimate for a well-designed benzothiazole probe.[4][5] |

| Quantum Yield (Φ) | Low in water, high in viscous media | Characteristic of molecular rotors used for viscosity sensing.[7][8] |

Experimental Protocols

The following protocols are designed to be a starting point for researchers using 2-(Dimethylamino)-1,3-benzothiazol-6-ol. Optimization will likely be necessary for specific cell types, tissues, and imaging systems.

Protocol 1: In Vitro Characterization and Calibration

Objective: To determine the photophysical properties of the probe and to calibrate its fluorescence response to viscosity.

Materials:

-

2-(Dimethylamino)-1,3-benzothiazol-6-ol

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glycerol

-

Spectrofluorometer

-

Two-photon microscope

Procedure:

-

Stock Solution Preparation: Prepare a 1-5 mM stock solution of 2-(Dimethylamino)-1,3-benzothiazol-6-ol in anhydrous DMSO. Store at -20°C, protected from light.

-

Solvatochromism Analysis: Prepare a series of solutions of the probe (e.g., 10 µM) in solvents of varying polarity (e.g., dioxane, chloroform, ethyl acetate, ethanol, methanol, water). Measure the absorption and emission spectra for each solution to determine the solvatochromic properties.

-

Viscosity Calibration:

-

Prepare a series of glycerol-water mixtures of known viscosity.

-

Add the probe to each mixture at a final concentration of 1-10 µM.

-

Measure the fluorescence intensity and quantum yield for each sample.

-

Plot the fluorescence intensity as a function of viscosity to generate a calibration curve.

-

-

Two-Photon Absorption Spectrum: If equipment is available, measure the two-photon absorption cross-section across a range of NIR wavelengths (e.g., 700-1000 nm) to determine the optimal excitation wavelength.

Protocol 2: Live Cell Imaging of Intracellular Viscosity

Objective: To visualize and quantify changes in intracellular viscosity in living cells.

Materials:

-

Cells of interest (e.g., HeLa, SH-SY5Y) cultured on glass-bottom dishes suitable for microscopy.

-

Complete cell culture medium.

-

2-(Dimethylamino)-1,3-benzothiazol-6-ol stock solution (1-5 mM in DMSO).

-

Hoechst 33342 or other nuclear counterstain (optional).

-

Two-photon microscope equipped with a femtosecond laser and appropriate detectors.

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

-

Probe Loading:

-

Dilute the 2-(Dimethylamino)-1,3-benzothiazol-6-ol stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

-

Remove the old medium from the cells and wash once with warm PBS.

-

Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing: Remove the loading medium and wash the cells 2-3 times with warm PBS or imaging buffer (e.g., Hanks' Balanced Salt Solution) to remove excess probe.

-

Imaging:

-

Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C.

-

Excite the probe using the predetermined optimal two-photon excitation wavelength (e.g., 800 nm).

-

Collect the fluorescence emission using a bandpass filter appropriate for the probe's emission spectrum (e.g., 500-550 nm).

-

Acquire images at different z-planes to create a 3D reconstruction.

-

For dynamic studies, acquire time-lapse images.

-

-

Data Analysis: Quantify the fluorescence intensity in different cellular compartments or over time. Relate changes in fluorescence intensity to changes in viscosity using the calibration curve from Protocol 1. Fluorescence Lifetime Imaging (FLIM) can also be a powerful tool for quantifying viscosity, as the fluorescence lifetime of molecular rotors is often dependent on the viscosity of the environment.[9]

Protocol 3: Staining of Amyloid Plaques in Brain Tissue

Objective: To visualize amyloid plaques in fixed brain tissue sections.

Materials:

-

Paraffin-embedded or frozen brain tissue sections from a relevant model (e.g., AD mouse model, human post-mortem tissue).

-

Xylene and ethanol series for deparaffinization and rehydration (for paraffin sections).

-

PBS, pH 7.4.

-

2-(Dimethylamino)-1,3-benzothiazol-6-ol staining solution (1-5 µM in 50% ethanol/PBS).

-

Aqueous mounting medium.

-

Two-photon microscope.

Procedure:

-

Tissue Preparation:

-

For paraffin sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.

-

For frozen sections, bring to room temperature and wash with PBS.

-

-

Staining:

-

Incubate the tissue sections with the 2-(Dimethylamino)-1,3-benzothiazol-6-ol staining solution for 10-20 minutes at room temperature, protected from light.

-

-

Washing:

-

Briefly rinse the sections in 50% ethanol.

-

Wash the sections 2-3 times with PBS for 5 minutes each.

-

-

Mounting: Mount the coverslip onto the slide using an aqueous mounting medium.

-

Imaging:

-

Place the slide on the microscope stage.

-

Use the optimal two-photon excitation wavelength (e.g., 800 nm) to excite the probe.

-

Collect the emission in the appropriate channel (e.g., 500-550 nm).

-

Acquire z-stack images to visualize the three-dimensional morphology of the amyloid plaques.

-

Visualizing the Workflow and Mechanism

To better understand the experimental process and the probe's mechanism, the following diagrams are provided.

Caption: General workflow for two-photon microscopy using a fluorescent probe.

Caption: Proposed mechanism of viscosity sensing for the molecular rotor probe.

Conclusion and Future Directions

2-(Dimethylamino)-1,3-benzothiazol-6-ol holds considerable promise as a versatile two-photon fluorescent probe for investigating cellular microenvironments and pathological protein aggregation. Its anticipated sensitivity to viscosity makes it a valuable tool for studying cellular processes where viscosity changes are implicated, such as apoptosis and lipid droplet dynamics.[7][8] Furthermore, its structural similarity to amyloid-binding agents suggests its utility in neuroscience for the study of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid plaque formation.[10][15] The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this probe. Future work should focus on a detailed characterization of its photophysical properties, in vivo applications, and the development of ratiometric imaging strategies to provide more quantitative and reliable measurements.

References

- A two-photon fluorescent probe for viscosity imaging in vivo. Journal of Materials Chemistry B (RSC Publishing).

- Application Notes and Protocols for Two-Photon Fluorescence Imaging Using Quinoline-Based Probes. Benchchem.

- Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells. PMC.

- Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. MDPI.

- Small molecules based Benzothiazole-pyridinium salts with different anions: Two-photon fluorescence regulation and difference in cell imaging application. ResearchGate.

- Two-photon Microscopy Protocols and Methods. Springer Nature Experiments.

- 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications. PubMed.

- Broadband Two-Photon Absorption Cross Sections of Benzothiazole Derivatives and Benzobisthiazolium Salts. ResearchGate.

- A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B (RSC Publishing).

- Derivatized Benzothiazoles as Two-Photon-Absorbing Organic Photosensitizers Active under Near Infrared Light Irradiation. Journal of the American Chemical Society.

- Fluorescent Probes for Two-Photon Microscopy—Note 1.5. Thermo Fisher Scientific - ES.

- Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PMC.

- Benzothiazole Schiff-bases as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Semantic Scholar.

- Development of a viscosity sensitive fluorescent probe for real-time monitoring of mitochondria viscosity. Semantic Scholar.

- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.

- 68Ga-labeled benzothiazole derivatives for imaging Aβ plaques in cerebral amyloid angiopathy. Digital Commons@Becker.

- 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. NCBI.

- A new approach to dual-color two-photon microscopy with fluorescent proteins. PMC - NIH.

- Two-photon probes for biomedical applications. PMC.

- Chemical imaging delineates Aβ plaque polymorphism across the Alzheimer's disease spectrum. biorxiv.org.

- Photophysical Properties of Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium Perchlorate, a New Structural Analog of Thioflavin T. ResearchGate.

- Two-Photon Absorption and Multiphoton Excited Fluorescence of Acetamide-Chalcone Derivatives: The Role of Dimethylamine Group on the Nonlinear Optical and Photophysical Properties. MDPI.

- Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium acceptor groups. Sciforum.

- Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. Semantic Scholar.

- Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. ResearchGate.

- Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. PMC.

- Multi-Color Two-Photon Microscopic Imaging Based on a Single-Wavelength Excitation. MDPI.

- Reaction-based two-photon probes for in vitro analysis and cellular imaging of monoamine oxidase activity. PubMed.

- Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells. PMC.

Sources

- 1. Two-photon Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Two-photon probes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes for Two-Photon Microscopy—Note 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A two-photon fluorescent probe for viscosity imaging in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A minireview of viscosity-sensitive fluorescent probes: design and biological applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 12. 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining | MDPI [mdpi.com]

- 15. d-nb.info [d-nb.info]

Application Note: 2-(Dimethylamino)-1,3-benzothiazol-6-ol in Alzheimer's Disease Models

Executive Summary & Mechanism of Action

2-(Dimethylamino)-1,3-benzothiazol-6-ol belongs to the class of neutral benzothiazole fluorophores. Structurally, it represents the core scaffold of the "gold standard" amyloid imaging agent Pittsburgh Compound B (PiB) and is chemically related to Thioflavin T (ThT) . Unlike ThT, which is cationic and has poor Blood-Brain Barrier (BBB) permeability, 6-hydroxy-benzothiazole derivatives are uncharged (lipophilic), allowing them to cross the BBB and stain amyloid-

Mechanism of Binding

The molecule functions as a molecular rotor . In solution, the bond between the dimethylamino group and the benzothiazole ring (or the extended conjugated system in its analogs) allows for free rotation, resulting in non-radiative decay (low fluorescence). Upon intercalation into the

Key Applications in AD Research:

-

Ex Vivo Histology: High-contrast staining of dense-core plaques in transgenic mouse models (e.g., 5XFAD, APP/PS1).

-

In Vitro Kinetics: Monitoring A

aggregation kinetics in real-time. -

Competitive Binding Assays: Screening novel therapeutic candidates by displacing the benzothiazole probe.

Physicochemical Properties & Handling[1][2][3]

Proper handling is critical due to the compound's lipophilicity and sensitivity to oxidation.

| Property | Specification | Application Note |

| Molecular Formula | C | |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Critical: Prepare stock in 100% DMSO. Do not store in aqueous buffers. |

| Excitation Max ( | ~350–390 nm (Free) / ~400–420 nm (Bound) | UV/Blue excitation compatible with DAPI filters (often bleeds into GFP). |

| Emission Max ( | ~430–450 nm (Free) / ~480–520 nm (Bound) | Strong "Stokes Shift" upon binding; emission moves to green/yellow. |

| Stability | Light Sensitive | Store stocks at -20°C in amber vials; protect from light during incubation. |

Protocol A: Ex Vivo Histological Staining (Transgenic Mouse Brain)

This protocol is optimized for frozen sections from AD model mice (e.g., 5XFAD). It avoids the background noise often seen with Thioflavin S by utilizing the specific lipophilic nature of the benzothiazole-6-ol core.

Reagents

-

Stock Solution: 10 mM 2-(Dimethylamino)-1,3-benzothiazol-6-ol in anhydrous DMSO.

-

Staining Solution: Dilute Stock 1:10,000 in 50% Ethanol (Final conc: 1

M). -

Differentiation Solution: 50% Ethanol in PBS.

-

Mounting Medium: Non-fluorescent aqueous mounting medium (e.g., Fluoromount-G).

Step-by-Step Workflow

-

Tissue Prep: Perfuse mouse with PBS followed by 4% Paraformaldehyde (PFA). Cryoprotect in 30% sucrose. Section brain at 30–40

m. -

Equilibration: Wash free-floating sections 3

5 min in PBS to remove cryoprotectant. -

Staining: Incubate sections in Staining Solution for 30 minutes at Room Temperature (RT) in the dark.

-

Note: Use a rocking shaker to ensure even penetration.

-

-

Differentiation (Critical Step):

-

Wash 1

1 min in 50% Ethanol . This removes non-specific lipophilic binding to myelin (white matter). -

Wash 3

5 min in PBS.

-

-

Mounting: Mount sections on Superfrost Plus slides. Apply mounting medium and coverslip.[1]

-

Imaging: Use a fluorescence microscope.

-